Rad51-IN-3 -

Rad51-IN-3

Catalog Number: EVT-10963726
CAS Number:
Molecular Formula: C31H41N5O5S2
Molecular Weight: 627.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rad51-IN-3 was developed as part of a broader effort to identify inhibitors that disrupt the interaction between RAD51 and BRCA2, a tumor suppressor protein. This compound falls under the classification of small-molecule inhibitors and is specifically designed to interfere with the RAD51-mediated DNA repair mechanisms, making it a candidate for cancer treatment strategies that target DNA repair pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rad51-IN-3 involves several key steps that leverage established organic chemistry techniques. Initial approaches focus on modifying known RAD51-binding fragments to enhance binding affinity and specificity.

  1. Fragment-Based Drug Design: Utilizing a fragment-based approach allows for the identification of small molecular entities that can bind to RAD51. Techniques such as nuclear magnetic resonance spectroscopy (NMR) are employed to screen for potential binders.
  2. Structure-Activity Relationship (SAR): Following initial hits from fragment screening, a SAR program is conducted to refine these compounds, optimizing their chemical structure for improved biological activity against RAD51.
  3. Final Compound Optimization: The synthesis may involve multiple reaction steps, including coupling reactions, protection/deprotection strategies, and purification processes like column chromatography to isolate the final compound in high purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Rad51-IN-3 is characterized by specific functional groups that facilitate its interaction with RAD51.

  • Molecular Formula: The precise molecular formula is determined through techniques like mass spectrometry.
  • 3D Structure: High-resolution crystallography or computational modeling helps elucidate the three-dimensional conformation of Rad51-IN-3, providing insights into how it fits within the RAD51 binding pocket.
Chemical Reactions Analysis

Reactions and Technical Details

Rad51-IN-3 undergoes various chemical reactions during its synthesis, including:

  1. Coupling Reactions: These are essential for forming the core structure of the compound.
  2. Functional Group Modifications: Protecting groups may be added or removed during synthesis to facilitate specific reactions without unwanted side reactions.
  3. Purification Processes: After synthesis, purification techniques such as recrystallization or chromatography are critical for obtaining Rad51-IN-3 in its pure form.
Mechanism of Action

Process and Data

Rad51-IN-3 exerts its effects by binding to RAD51 and inhibiting its function in homologous recombination:

  1. Binding Affinity: The compound competes with BRCA2 for binding to RAD51, thereby disrupting the formation of RAD51 nucleoprotein filaments necessary for DNA strand invasion.
  2. Impact on DNA Repair: By inhibiting RAD51 activity, Rad51-IN-3 compromises the cell's ability to repair double-stranded breaks accurately, leading to increased genomic instability and cell death in cancer cells reliant on this repair pathway.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Rad51-IN-3 include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility data in various solvents can be determined through standard solubility tests.

Chemical properties include:

  • Stability: Stability studies under various conditions (pH, temperature) can provide insights into its shelf-life and storage requirements.
  • Reactivity: The compound's reactivity with biological targets can be assessed through kinetic studies.
Applications

Scientific Uses

Rad51-IN-3 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in oncology, where it may enhance the efficacy of existing therapies by targeting DNA repair mechanisms in cancer cells.
  2. Research Tool: As a tool compound, Rad51-IN-3 can be utilized in studies investigating the role of RAD51 in DNA repair pathways and cellular responses to genotoxic stress.
  3. Synthetic Lethality Studies: It serves as an important agent in exploring synthetic lethality concepts, particularly in cancers with BRCA mutations where inhibition of RAD51 could lead to effective therapeutic strategies.
Molecular Mechanisms of RAD51 in DNA Repair and Replication

RAD51 Nucleoprotein Filament Dynamics

RAD51 recombinase forms helical nucleoprotein filaments on single-stranded DNA (ssDNA), a fundamental step in homologous recombination. This filament assembly is dynamically regulated through nucleotide-dependent conformational changes and mediator proteins.

ATPase-Dependent Conformational Regulation

RAD51 binds ATP to form an extended, active filament with a helical pitch of ~100 Å and 6.3 protomers per turn. ATP hydrolysis transforms RAD51 into an ADP-bound state, triggering a structural collapse into a compressed double filament with a pitch of ~145 Å and 7.4 protomers per turn [9]. This double filament wraps around ssDNA, shortening the overall filament length to 62% of the ATP-bound state without RAD51 dissociation [9]. Key conformational shifts include:

  • Disengagement of the γ-phosphate disrupts interactions between Gln268 and Asp316*, loosening inter-protomer interfaces [9].
  • Retraction of loops L1 (Arg235) and L2 (Val273/Asp274) from DNA triplets, eliminating base separation and reducing DNA extension [9].
  • Reversible transition between ATP/ADP states enables filament elasticity, critical for homology search and disassembly [9] [2].

Table 1: Structural States of RAD51 Filaments

StateHelical PitchProtomers/TurnDNA ExtensionKey Features
ATP-bound100 Å6.31.5× B-DNAExtended filament; active in strand exchange
ADP-bound145 Å7.40.62× ATP-stateCompressed double filament; disassembly-ready

Mediator Complexes in Filament Assembly

Mediator proteins overcome Replication Protein A (Replication Protein A) inhibition to load RAD51 onto ssDNA:

  • Breast Cancer Type 2 Susceptibility Protein (Breast Cancer Type 2 Susceptibility Protein) delivers RAD51 to ssDNA via BRC repeats, displaces Replication Protein A, and prevents RAD51 binding to double-stranded DNA [1] [6].
  • RAD51 Paralogs (RAD51B-RAD51C-RAD51D-X-Ray Repair Cross Complementing 2 (XRCC2) complex) stabilize RAD51 filaments at damage sites and facilitate nucleation [1] [29].
  • RAD52 acts as a backup mediator in Breast Cancer Type 2 Susceptibility Protein-deficient cells, forming mixed RAD51-RAD52 filaments that enhance synaptic complex formation [3] [10].Antagonistically, RADX (RADX) binds ssDNA and RAD51-ATP, stimulating ATP hydrolysis to dismantle filaments and prevent over-stabilization [4] [6].

Homologous Recombination Catalysis

Homologous recombination repairs DNA double-strand breaks using intact templates. RAD51 filaments drive central catalytic steps through controlled DNA pairing.

Strand Invasion and D-Loop Formation Mechanisms

The presynaptic RAD51-ATP filament scans duplex DNA for homology and catalyzes strand exchange:

  • Triplet Nucleotide Alignment: Each RAD51 protomer engages 3 nucleotides of ssDNA, stretching it 50% beyond B-form length to facilitate base probing [2] [9].
  • DNA Bending: RAD51 induces a 60° bend in duplex DNA during homology testing, reducing the energy barrier for strand invasion [2].
  • D-Loop Stabilization: Successful invasion forms a displacement loop (D-loop), where the invading ssDNA pairs with complementary strands of the donor duplex. RAD51 remains bound to the D-loop until displaced by DNA polymerases [2] [5].

Table 2: Homologous Recombination Subpathways and RAD51 Roles

SubpathwayDNA Lesion TargetRAD51 Function
Synthesis-Dependent Strand Annealing (SDSA)Double-strand breaksCatalyzes strand invasion; dissociates before Holliday junction formation
Break-Induced Replication (BIR)One-ended double-strand breaksMediates fork establishment; coordinates conservative DNA replication
Double Holliday Junction (DHJ)Two-ended double-strand breaksStabilizes joint molecules for resolution

Synergy with Replication Protein A and RAD52

Replication Protein A and RAD52 fine-tune RAD51 activity through competitive and cooperative interactions:

  • Replication Protein A prepares ssDNA by melting secondary structures but must be displaced for RAD51 binding. Breast Cancer Type 2 Susceptibility Protein or RAD52 catalyze this exchange [2] [10].
  • RAD52 oligomers bind Replication Protein A-coated ssDNA, creating platforms for RAD51 loading. RAD52’s disordered C-terminus sorts RAD51 monomers, while its N-terminal ring stacks RAD51 at junctions [3] [7].
  • Competitive Regulation: RAD52 inhibits Breast Cancer Type 2 Susceptibility Protein-mediated RAD51 loading but enhances D-loop formation efficiency by 3-fold in Breast Cancer Type 2 Susceptibility Protein-deficient contexts [3].

Replication Fork Stabilization Roles

Beyond double-strand break repair, RAD51 preserves genomic integrity during DNA replication by stabilizing stalled forks.

Protection Against MRE11-Mediated Degradation

Replication stress uncouples helicase-polymerase activity, exposing nascent ssDNA. RAD51 prevents nucleolytic degradation:

  • RAD51 filaments shield reversed forks by blocking MRE11 nuclease access. Depletion increases MRE11-dependent gaps 5-fold in Xenopus egg extracts [8].
  • Breast Cancer Type 2 Susceptibility Protein, Fanconi Anemia Complementation Group A (FANCA), Fanconi Anemia Complementation Group D2 (FANCD2), and Breast Cancer Type 2 Susceptibility Protein Obscurin Like Cytoskeletal Adaptor 1 (BOD1L) stabilize RAD51 filaments. Loss of these proteins causes DNA2- or MRE11-dependent fork degradation [4] [8].
  • RADX antagonism modulates protection: RADX deletion restores RAD51-mediated fork stability in Breast Cancer Type 2 Susceptibility Protein-, FANCA-, or BOD1L-deficient cells [4] [6].

Replication Restart Mechanisms

RAD51 enables fork restart through recombination-dependent pathways:

  • Fork Reversal: RAD51 cooperates with translocases (e.g., SMARCAL1) to form "chicken-foot" structures, allowing template switching across lesions [4] [6].
  • Break-Induced Replication: One-ended double-strand breaks at collapsed forks are repaired via RAD51-mediated strand invasion and processive DNA synthesis [2] [12].
  • Nuclease Coordination: Controlled cleavage of reversed forks by DNA2 or MUS81 generates substrates for RAD51-dependent restart. RAD51 overexpression reduces restart defects by 70% in Xenopus models [8].

Table 3: RAD51 in Replication Fork Protection and Restart

FunctionKey EffectorsOutcome
Fork ProtectionRAD51 filament stabilityBlocks MRE11/DNA2 nucleases
Fork ReversalRAD51-SMARCAL1 complexForms Holliday junction-like intermediates
Template SwitchingRAD51-paralogs (e.g., RAD51C-XRCC3)Bypasses DNA lesions using sister chromatid
Break-Induced ReplicationRAD51-Polδ couplingConservative DNA replication to chromosome end

Properties

Product Name

Rad51-IN-3

IUPAC Name

propan-2-yl N-[4-[5-[4-(benzylcarbamoylamino)-2-(tert-butylsulfamoyl)phenyl]-1,3-thiazol-2-yl]cyclohexyl]carbamate

Molecular Formula

C31H41N5O5S2

Molecular Weight

627.8 g/mol

InChI

InChI=1S/C31H41N5O5S2/c1-20(2)41-30(38)35-23-13-11-22(12-14-23)28-32-19-26(42-28)25-16-15-24(17-27(25)43(39,40)36-31(3,4)5)34-29(37)33-18-21-9-7-6-8-10-21/h6-10,15-17,19-20,22-23,36H,11-14,18H2,1-5H3,(H,35,38)(H2,33,34,37)

InChI Key

LWGKIZXUYDQPJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C

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